![molecular formula C14H10Cl4 B15074717 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene CAS No. 27872-13-5](/img/structure/B15074717.png)
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene, also known as dichlorodiphenyldichloroethane, is an organochlorine compound. It is a metabolite of dichlorodiphenyltrichloroethane, a well-known pesticide. This compound is colorless and crystalline in appearance and has been used historically as an insecticide .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene can be synthesized through the reductive dechlorination of dichlorodiphenyltrichloroethane. This process involves the use of reducing agents such as iron filings or zinc dust in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures the efficient conversion of dichlorodiphenyltrichloroethane to this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene has several scientific research applications:
Chemistry: Used as a reference compound in studies of organochlorine chemistry.
Biology: Investigated for its effects on biological systems, particularly its role as a metabolite of dichlorodiphenyltrichloroethane.
Medicine: Studied for its potential therapeutic effects and as a precursor to other pharmacologically active compounds.
Industry: Utilized in the synthesis of other chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to altered cellular functions. The compound’s molecular targets include various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyltrichloroethane: The parent compound from which 1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene is derived.
Dichlorodiphenyldichloroethylene: Another metabolite of dichlorodiphenyltrichloroethane with similar properties.
Mitotane: A positional isomer used as a chemotherapeutic agent
Uniqueness
This compound is unique due to its specific chemical structure and its role as a metabolite of dichlorodiphenyltrichloroethane. Its distinct properties make it valuable in various scientific and industrial applications .
Properties
CAS No. |
27872-13-5 |
|---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1-chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI Key |
OUHUPMPOUGTPGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
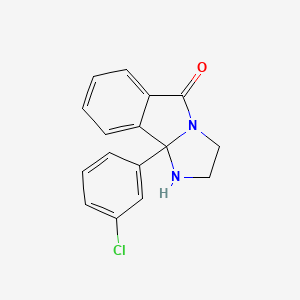
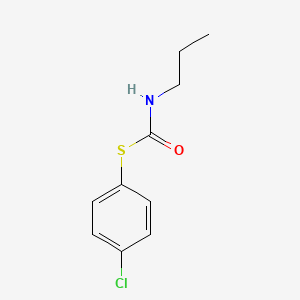
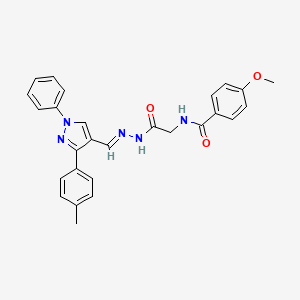
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
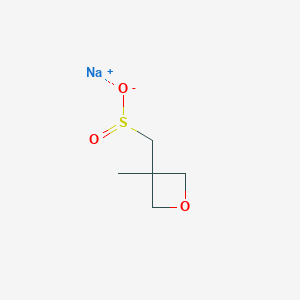
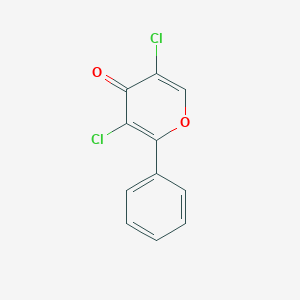
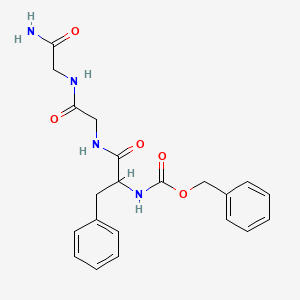
![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
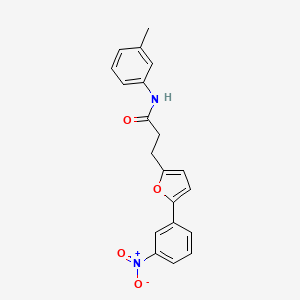

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)

